3-((4-Chlorophenyl)imino)indolin-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOOLXVTWFEFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350547 | |
| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57644-24-3 | |
| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((4-CHLOROPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approach: Condensation of Isatin with 4-Chloroaniline
The most common and straightforward method to prepare 3-((4-chlorophenyl)imino)indolin-2-one involves the condensation reaction between isatin and 4-chloroaniline under acidic or neutral conditions.
- Reactants: Isatin and 4-chloroaniline in equimolar amounts.
- Solvent: Absolute ethanol or other suitable organic solvents.
- Catalyst/Acid: Glacial acetic acid is often used as a catalyst to promote imine formation.
- Conditions: The reaction mixture is refluxed overnight.
- Workup: After completion (monitored by TLC), the reaction mixture is cooled, and the precipitate is filtered, washed with diethyl ether and n-hexane, and purified by recrystallization or column chromatography.
$$
\text{Isatin} + \text{4-chloroaniline} \xrightarrow[\text{Reflux}]{\text{EtOH, AcOH}} 3\text{-}((4\text{-chlorophenyl})imino)indolin-2-one
$$
| Parameter | Details |
|---|---|
| Yield | Approximately 88% |
| Purity | High, confirmed by NMR and melting point |
| E/Z Isomer Ratio | ~4:1 (E/Z) mixture |
| Physical Appearance | Orange solid |
| Characterization | 1H NMR (DMSO-d6), melting point analysis |
This method is well-documented and widely used due to its simplicity and high yield.
Microwave-Assisted Synthesis
An alternative and more rapid method involves microwave irradiation to accelerate the condensation reaction.
- Procedure: Isatin and 4-chloroaniline are stirred in ethanol with a few drops of glacial acetic acid under microwave irradiation at 70 °C for approximately 15 minutes.
- Advantages: Significant reduction in reaction time from hours to minutes, with comparable yields.
- Workup: Similar filtration and washing steps as in conventional reflux.
This method is efficient and suitable for rapid synthesis and scale-up.
Preparation of Isatin Schiff Base (this compound) as Intermediate for Further Reactions
In advanced synthetic schemes, this compound is prepared as a key intermediate for subsequent cycloaddition or aza-Michael addition reactions.
- Example: Reaction of 4-chloroaniline with isatin produces the Schiff base, which then undergoes further reaction with substituted phenylacetic acids in the presence of tosyl chloride (TsCl) and tertiary amines to form spirooxindolo-β-lactams.
- Conditions: Formation of mixed anhydride from 4-chlorophenylacetic acid and TsCl at elevated temperatures (~120 °C), followed by addition of the isatin imine at room temperature.
- Solvent: o-Xylene or tetrahydrofuran (THF).
- Outcome: Mixture of cis- and trans-diastereomers of spiro-β-lactams, with diastereoselectivity influenced by temperature and solvent polarity.
This multi-step approach highlights the importance of the Schiff base preparation as a precursor.
Optimization of Reaction Conditions for Schiff Base Formation
Research shows that:
- Temperature: Room temperature favors formation of the cis-isomer in subsequent reactions, while higher temperatures (>100 °C) increase trans-isomer content.
- Solvent Polarity: Less polar solvents like o-xylene favor cis-isomer formation; more polar solvents (1,4-dioxane, DCM, THF, MeCN) increase trans-isomer content.
- Base: Tertiary amines such as diisopropyl ethyl amine are used to neutralize acids formed and promote imine formation.
These parameters are critical for controlling the stereochemistry in downstream synthetic applications.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Conventional Reflux | Isatin + 4-chloroaniline | Reflux overnight, AcOH catalyst | Ethanol | ~88 | Simple, high-yield, E/Z mixture |
| Microwave-Assisted | Isatin + 4-chloroaniline | Microwave 70 °C, 15 min | Ethanol | Comparable | Rapid reaction, suitable for scale-up |
| Mixed Anhydride + Imine Addition | 4-chlorophenylacetic acid + TsCl + this compound | 120 °C (anhydride formation), RT (imine addition) | o-Xylene, THF | Moderate | Used for spiro-β-lactam synthesis, diastereoselectivity control |
| Aza-Michael Addition (post-Schiff base) | 3-(arylimino)indolin-2-one + Michael acceptors | Mild, base catalyzed | Various | Variable | Functionalization of Schiff base for N-enone derivatives |
Research Findings and Analytical Data
- NMR Spectroscopy: Distinct signals in 1H NMR allow differentiation of E and Z isomers and diastereomers in downstream products.
- X-ray Crystallography: Confirmed stereochemistry of cis- and trans-isomers in spiro-β-lactams derived from the Schiff base.
- Reaction Kinetics: Slower ketene formation using TsCl compared to oxalyl chloride improves reaction control and yield.
- Solubility: Some derivatives (e.g., 4-hydroxyphenyl isatinimine) show poor solubility in non-polar solvents, requiring polar solvents like 1,4-dioxane.
These findings provide a comprehensive understanding of the preparation and subsequent utilization of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenylimino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indolinone derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenylimino)indolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-((4-Fluorophenyl)imino)indolin-2-one (6b)
- Structure : Substitution of the 4-chlorophenyl group with 4-fluorophenyl.
- Physical Properties : Melting point 265–267°C (higher than the chloro analog due to fluorine’s electronegativity), yellow-white color, and 77% yield .
- Spectroscopy : Similar IR and NMR profiles but with distinct fluorine-related shifts (e.g., ¹⁹F NMR at δ −115 ppm) .
- Biological Activity : Enhanced antiviral activity compared to the chloro derivative in in vitro assays .
3-((4-Aminophenyl)imino)indolin-2-one (8)
- Structure: 4-Aminophenyl substituent instead of 4-chlorophenyl.
- Physical Properties : Dark brown solid, melting point 255–257°C, 83% yield .
- Spectroscopy : IR shows NH₂ stretches at 3350–3450 cm⁻¹; ¹H NMR confirms aromatic protons and NH₂ signals at δ 5.2 ppm .
- Applications: Acts as a precursor for polyimide monomers due to its amine functionality .
Sulfonyl-Substituted Derivatives
3-((4-Chlorophenyl)imino)-5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indolin-2-one (6a)
- Structure : Additional 5-sulfonyl group with a trifluoromethylpiperidine moiety.
- Physical Properties : Brown powder, melting point 222–224°C, 66% yield .
- Spectroscopy : IR confirms S=O stretches at 1160–1180 cm⁻¹; ¹³C NMR shows sulfonyl carbon at δ 55 ppm .
- Biological Activity : Demonstrates moderate antiviral activity against RNA viruses .
5-(3-Chlorophenylamino)sulfonyl-indolin-2-one (10d)
- Structure : Sulfonyl group at the 5-position linked to a 3-chlorophenylamine.
- Physical Properties : Melting point 215–217°C, yellow solid, 72% yield .
- Biological Activity : Exhibits antitumor activity with IC₅₀ values <10 µM in cancer cell lines .
Spiro and Heterocyclic Derivatives
3-(4-Chlorophenyl)-3-hydroxyindolin-2-one (3e)
1-(4-Chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Structure : Dual 4-chlorophenyl and 4-chlorobenzyl substituents.
- Physical Properties : Molecular weight 381.3 g/mol, purity ≥95% .
Comparative Data Tables
Table 1: Physical and Spectral Properties of Selected Indolin-2-one Derivatives
Biological Activity
3-((4-Chlorophenyl)imino)indolin-2-one, a derivative of indolinone, has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by an imine linkage between a chlorophenyl group and an indolinone structure. This compound exhibits significant potential in various scientific fields due to its unique chemical properties.
Target Interaction
Indole derivatives like this compound interact with multiple biological targets. They have been shown to bind to various receptors and enzymes, influencing numerous signaling pathways.
Biochemical Pathways
Research indicates that this compound can inhibit critical signaling pathways such as Akt, MAPK, and NF-κB in response to lipopolysaccharide (LPS) stimulation. This inhibition is crucial for its anti-inflammatory effects.
Cellular Effects
The compound has demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression related to cell cycle regulation. Additionally, it influences cellular metabolism and signaling pathways across different cell types.
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines using the MTT assay, revealing significant cytotoxicity .
Anti-inflammatory Effects
At lower doses, this compound displays therapeutic anti-inflammatory effects. It modulates inflammatory responses by inhibiting key signaling pathways involved in inflammation .
Dosage and Toxicity
The biological effects of this compound vary significantly with dosage. Lower doses tend to exhibit therapeutic benefits, while higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. Identifying the optimal dosage is essential for maximizing therapeutic efficacy while minimizing adverse effects .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells effectively. For instance, a study reported that the compound significantly reduced cell viability in MCF7 and A549 cell lines compared to control groups .
In Vivo Studies
Animal model studies indicate that this compound can produce significant anti-inflammatory effects at lower doses. However, at elevated doses, adverse effects were noted, emphasizing the importance of careful dosage management in therapeutic applications .
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(4-chlorophenylamino)indolin-2-one | Anticancer | Amino group substitution |
| 3-(4-chlorophenylhydrazono)indolin-2-one | Antimicrobial | Hydrazone linkage |
| 3-(4-chlorophenylthio)indolin-2-one | Antioxidant | Thioether functionality |
Q & A
Q. What synthetic methodologies are most effective for producing 3-((4-Chlorophenyl)imino)indolin-2-one, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via condensation reactions between isatin derivatives and 4-chloroaniline. Key steps include:
- Reaction Optimization: Use ethanol or methanol as solvents under reflux (80–90°C) with catalytic acetic acid .
- Intermediate Isolation: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization (e.g., ethanol/water mixtures) .
- Characterization: Confirm intermediate structures using -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR spectroscopy (C=O stretch at ~1700 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between aromatic planes (e.g., 5.2° deviation in the indolinone ring) .
- Spectroscopic Validation:
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound against therapeutic targets?
Methodological Answer:
- Software Selection: Use Molecular Operating Environment (MOE) or Schrödinger Maestro for docking simulations .
- Protocol Optimization:
- Prepare protein structures (e.g., PDB ID 1HCL) by removing water molecules and adding hydrogen atoms .
- Set docking parameters: Grid box size = 20 Å, exhaustiveness = 100 .
- Validate docking poses using RMSD thresholds (<2.0 Å) against co-crystallized ligands .
- Key Interactions: Identify hydrogen bonding with active-site residues (e.g., Tyr-114) and π-π stacking with Phe-180 .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Data Reconciliation:
- Experimental Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to minimize batch variability .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
Methodological Answer:
- Long-Term Environmental Studies:
- Laboratory Phase: Determine hydrolysis half-life (t) at pH 7.4 and 25°C using HPLC monitoring .
- Field Studies: Measure bioaccumulation factors (BAF) in model organisms (e.g., Daphnia magna) under simulated ecosystems .
- Analytical Workflow:
- Use LC-MS/MS for trace quantification (LOQ = 0.1 ppb) .
- Apply QSAR models to predict biodegradation pathways (e.g., EPI Suite) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
